molecular formula C19H18N2O4S2 B2530373 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097901-39-6

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2530373
CAS No.: 2097901-39-6
M. Wt: 402.48
InChI Key: YHWUHJQUADRMQJ-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.
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Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of the compound is C22H24N2O3S2C_{22}H_{24}N_{2}O_{3}S_{2}, with a molecular weight of approximately 428.6 g/mol. The structure features a benzothiophene moiety and a benzoxazole ring, which are known to contribute to various pharmacological effects.

Target Receptors:
The compound is believed to interact primarily with the 5-HT1A serotonin receptors , which play a crucial role in modulating neurotransmission and are implicated in various psychiatric disorders.

Mode of Action:
Research indicates that similar compounds exhibit binding affinity to these receptors through electrostatic interactions, influencing serotoninergic pathways. This interaction can lead to alterations in mood and anxiety levels, making it a candidate for further investigation in neuropharmacology.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzoxazole derivatives. For instance, compounds structurally related to this compound demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values against Xanthomonas oryzae and Xanthomonas citri were reported at 47.6 mg/L and 36.8 mg/L respectively .

Anticancer Activity

Benzoxazole derivatives are also noted for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells by affecting key proteins involved in cell survival and death pathways. For example, the compound has been shown to influence the expression of caspases and Bcl-2 family proteins in breast cancer cell lines, suggesting a mechanism for inducing apoptosis .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. This inhibition can potentially reduce symptoms associated with inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of benzoxazole derivatives in treating infections and tumors:

  • Antibacterial Efficacy : A study showed that at a concentration of 100 mg/L, related compounds inhibited bacterial growth by up to 52.4% against Xanthomonas oryzae .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated moderate to significant cytotoxic effects on various human cancer cell lines, indicating potential as an anticancer agent .
  • Mechanistic Insights : Research has elucidated that these compounds may enhance oxidative phosphorylation processes in bacteria, leading to their inhibition .

Summary of Biological Activities

Activity TypeTarget/EffectObservations/Results
AntibacterialXanthomonas oryzae, Xanthomonas citriMIC values: 47.6 mg/L (Xoc), 36.8 mg/L (Xac)
AnticancerBreast cancer cell linesInduces apoptosis via caspase activation
Anti-inflammatoryCOX inhibitionReduction in inflammatory markers

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-12(9-13-11-26-18-6-4-3-5-15(13)18)20-27(23,24)14-7-8-17-16(10-14)21(2)19(22)25-17/h3-8,10-12,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWUHJQUADRMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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